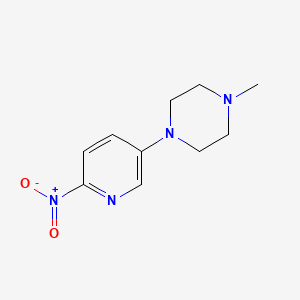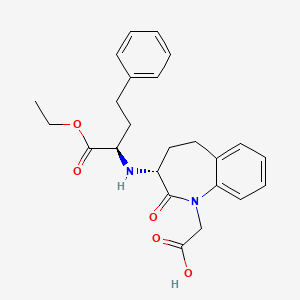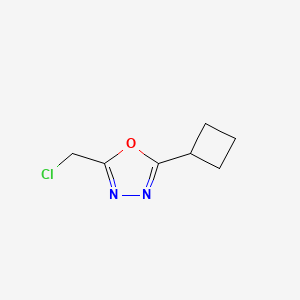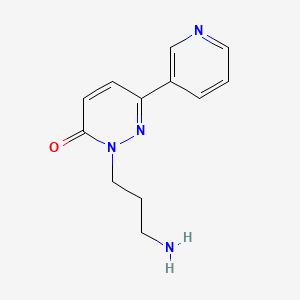![molecular formula C12H18ClN3O2 B1524530 双[(二甲基-1,2-恶唑-4-基)甲基]胺盐酸盐 CAS No. 1334147-27-1](/img/structure/B1524530.png)
双[(二甲基-1,2-恶唑-4-基)甲基]胺盐酸盐
描述
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H17N3O2·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride typically begins with 3,5-dimethyl-4-isoxazolecarboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an oxime, followed by reduction to form the corresponding amine. The amine is then reacted with dimethylchloroformate to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed.
Types of Reactions:
Oxidation: Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups on the oxazole ring are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxazole derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound, including amines.
Substitution Products: Substituted oxazole derivatives with different functional groups.
科学研究应用
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
Target of Action
It is suggested that the compound may interact with certain enzymes or proteins within the cell .
Mode of Action
It is hypothesized that the compound may form hydrogen bonds with amino acids in the active site of the target enzyme, leading to changes in the enzyme’s activity .
Pharmacokinetics
Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Some studies suggest that related compounds may exhibit antimicrobial or antiparasitic activity .
生化分析
Biochemical Properties
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions . Additionally, it has been observed to interact with nucleic acids, potentially influencing DNA and RNA synthesis . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, depending on its affinity for specific transporters and its physicochemical properties . This distribution pattern is important for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .
相似化合物的比较
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
3,5-Dimethylisoxazole-4-boronic acid
Other oxazole derivatives with similar functional groups
属性
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4;/h13H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWAOAGHFBWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)







![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)


